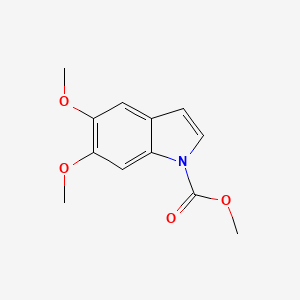
Methyl 5,6-dimethoxy-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dimethoxy-1H-indole-1-carboxylate: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methyl ester group at the 1-position and methoxy groups at the 5 and 6 positions of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dimethoxy-1H-indole-1-carboxylate typically involves the esterification of indole-5,6-dimethoxy-1-carboxylic acid. The reaction is usually carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5,6-dimethoxy-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Methyl 5,6-dimethoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the construction of more elaborate indole derivatives, which are important in materials science and catalysis .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding how modifications to the indole ring affect biological activity, which is crucial for drug design .
Medicine: The compound is investigated for its potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory activities, and this compound is no exception. It is used in preclinical studies to evaluate its efficacy against various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties required in various applications .
Mechanism of Action
The mechanism of action of Methyl 5,6-dimethoxy-1H-indole-1-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The methoxy groups at the 5 and 6 positions enhance its binding affinity to certain proteins, while the ester group at the 1-position facilitates its cellular uptake. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl indole-5-carboxylate
- Methyl indole-6-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 5,6-dimethoxy-1H-indole-1-carboxylate is unique due to the presence of methoxy groups at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to Methyl indole-5-carboxylate and Methyl indole-6-carboxylate, the additional methoxy groups provide enhanced stability and solubility. Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, on the other hand, has different substituents that confer distinct biological properties .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 5,6-dimethoxyindole-1-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-15-10-6-8-4-5-13(12(14)17-3)9(8)7-11(10)16-2/h4-7H,1-3H3 |
InChI Key |
LCQDWMAJFMZZCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Ethoxycarbonyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12934421.png)

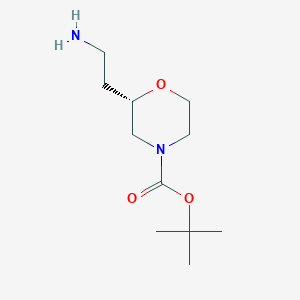
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
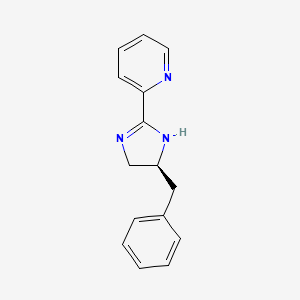
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

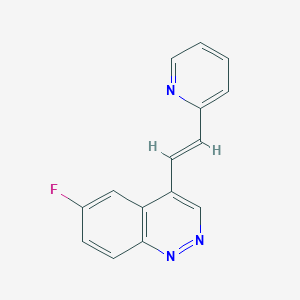
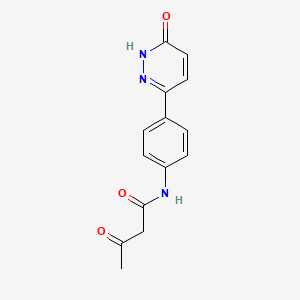

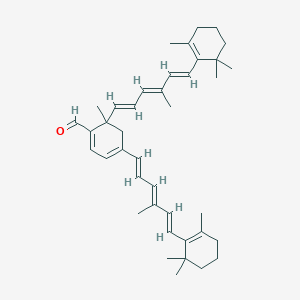
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
